3,3-Dimethyl-4-(propan-2-yl)pyrrolidine
Overview
Description
3,3-Dimethyl-4-(propan-2-yl)pyrrolidine is an organic compound belonging to the class of secondary amines. It features a pyrrolidine ring, which is a five-membered saturated heterocycle containing one nitrogen atom, substituted with a 3,3-dimethyl group and an isopropyl group at the 4-position. This compound is of interest in various scientific and industrial applications due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of this compound-2-one with an appropriate amine and reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Hydrogenation: Another method is the hydrogenation of 3,3-dimethyl-4-(propan-2-yl)pyrrolidin-2-one using a catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure.
Industrial Production Methods: In industrial settings, large-scale synthesis of this compound typically involves optimized versions of the above methods, with careful control of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically converting the secondary amine to a corresponding amine oxide.
Reduction: Reduction reactions can reduce the pyrrolidine ring, leading to the formation of pyrrolidin-2-one derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, replacing the hydrogen with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) are used, often in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used, typically in the presence of a base or solvent.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of pyrrolidin-2-one derivatives.
Substitution: Formation of N-substituted pyrrolidines.
Scientific Research Applications
3,3-Dimethyl-4-(propan-2-yl)pyrrolidine has found applications in various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3,3-dimethyl-4-(propan-2-yl)pyrrolidine exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell membranes, disrupting their integrity. In drug development, it may bind to specific molecular targets, such as enzymes or receptors, modulating their activity.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Interaction with bacterial cell membranes.
Drug Development: Binding to enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperidine: A six-membered ring with one nitrogen atom.
N-methylpyrrolidine: Pyrrolidine with a methyl group on the nitrogen atom.
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Properties
IUPAC Name |
3,3-dimethyl-4-propan-2-ylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7(2)8-5-10-6-9(8,3)4/h7-8,10H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRAEMNBXYVCGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCC1(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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